molecular formula C7H2F4O5S B1320277 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid CAS No. 125662-60-4

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid

Cat. No. B1320277
M. Wt: 274.15 g/mol
InChI Key: JNESNWCWZVATQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a chemical compound that has been synthesized from pentafluorobenzoic acid through a series of reactions involving the oxidation of 4-mercapto-tetrafluorobenzoic acid. This compound is of interest due to its potential applications in creating derivatives that could be useful in various chemical processes and materials science, particularly in the context of aromatic polymers for fuel cell proton-exchange membranes .

Synthesis Analysis

The synthesis of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid involves a multi-step process starting from pentafluorobenzoic acid. The initial step includes the oxidation of 4-mercapto-tetrafluorobenzoic acid to form the desired sulfobenzoic acid. Subsequent reactions with reagents such as DMF/SOCl2, PCl5, and SF4 lead to the formation of various derivatives, including acid chlorides and esters. These derivatives demonstrate the reactivity of the tetrafluoro-4-sulfobenzoic acid and its potential as a precursor for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid is characterized by the presence of four fluorine atoms and a sulfonyl group attached to a benzene ring. This structure is significant because the fluorine atoms are highly electronegative, which can activate the ring for nucleophilic aromatic substitution reactions. The sulfonyl group further adds to the compound's reactivity, making it a versatile monomer for the synthesis of high-molecular-weight aromatic polymers .

Chemical Reactions Analysis

The reactivity of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid is showcased through its ability to undergo various chemical reactions. For instance, treatment with DMF/SOCl2 and PCl5 leads to the formation of diacid chlorides, which can be further converted into esters and anilides by reaction with alcohols and amines, respectively. The use of SF4 allows for the introduction of additional fluorine atoms or the formation of sulfonyl fluoride groups, depending on the reaction conditions. These reactions highlight the compound's utility in synthesizing a wide range of fluorinated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid and its derivatives are influenced by the presence of fluorine and sulfonyl groups. The fluorine atoms contribute to the compound's stability and resistance to nucleophilic attack, while the sulfonyl group increases its solubility in polar solvents. These properties are crucial for the compound's application in the development of materials such as proton-exchange membranes, where chemical stability and solubility are essential .

Scientific Research Applications

Synthesis and Derivatives

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid and its derivatives find significant applications in chemical synthesis. The synthesis of tetrafluorosulphobenzoic acids, including 2,3,5,6-tetrafluoro-4-sulfobenzoic acid, involves oxidation processes and results in a variety of by-products and derivatives. These compounds have been extensively studied for their reactivity, leading to a range of products characterized by their unique chemical structures. For instance, reactions of tetrafluorosulphobenzoic acids with sulfur tetrafluoride produce diacid fluorides, showcasing the compound's versatility in chemical synthesis (Fielding & Shirley, 1989). Moreover, these acids undergo various reactions, producing a multitude of derivatives, each possessing unique chemical and physical properties that are utilized in further chemical syntheses (Fielding & Shirley, 1992).

Electrophilic Trifluoromethylating Agents

The compound also plays a role in the synthesis of electrophilic trifluoromethylating agents, contributing to the creation of reactive salts. These trifluoromethylated salts exhibit high reactivity and serve as a source of trifluoromethylating agents, applicable in a wide range of chemical reactions and syntheses (Umemoto & Ishihara, 1993).

Catalysts and Radical Reactions

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is also instrumental in catalytic processes and radical reactions. In the realm of organic chemistry, it plays a crucial role in the decarboxylative radical sulfonylation of aliphatic carboxylic acids, broadening the scope of synthesis by facilitating the production of sulfones, which are key structural motifs in pharmaceuticals and agrochemicals (He et al., 2020).

Electroreduction Processes

The electroreduction of related fluorobenzoic acids, closely tied to 2,3,5,6-tetrafluoro-4-sulfobenzoic acid, results in the selective production of various fluorinated compounds. These compounds find extensive applications in different industrial and scientific sectors, demonstrating the compound's significance in electrochemical processes (Sato et al., 1992).

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O5S/c8-2-1(7(12)13)3(9)5(11)6(4(2)10)17(14,15)16/h(H,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNESNWCWZVATQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600145
Record name 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid

CAS RN

125662-60-4
Record name 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.